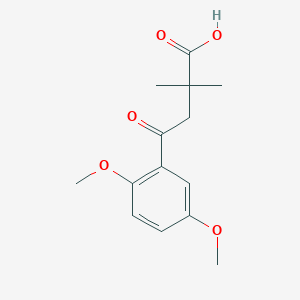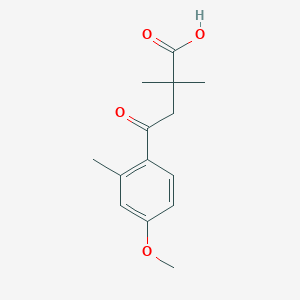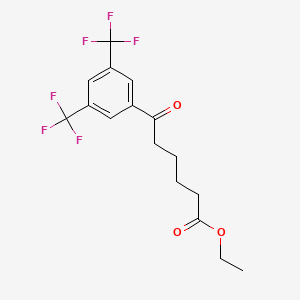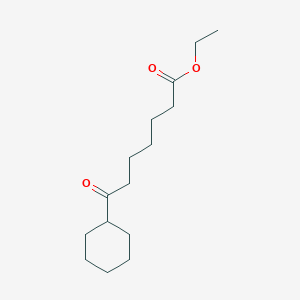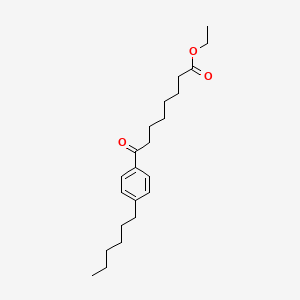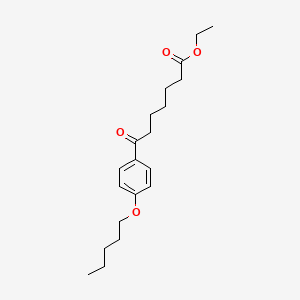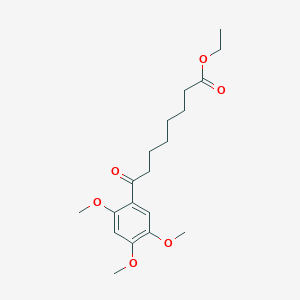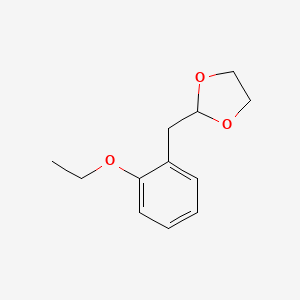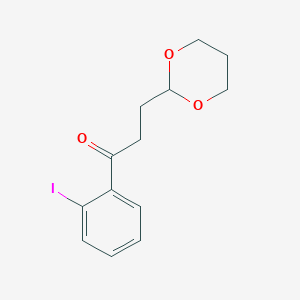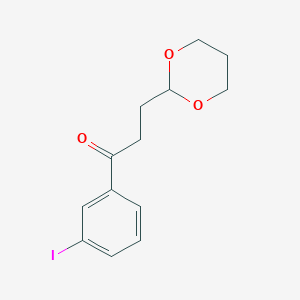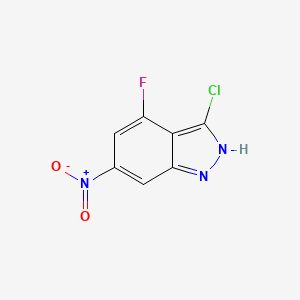
3-氯-4-氟-6-硝基-1H-吲唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-fluoro-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of chlorine, fluorine, and nitro groups attached to the indazole core, which can significantly influence its chemical properties and biological activities.
科学研究应用
3-Chloro-4-fluoro-6-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives have been shown to interact with their targets and cause changes that result in their medicinal properties .
Biochemical Pathways
Indazole derivatives have been known to affect various biochemical pathways, leading to their downstream effects .
Result of Action
Indazole derivatives have been known to have various effects at the molecular and cellular level .
生化分析
Biochemical Properties
3-Chloro-4-fluoro-6-nitro-1H-indazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as phosphoinositide 3-kinase (PI3K) and protein kinases, which are crucial in cell signaling pathways . The compound’s nitro group is believed to be involved in redox reactions, influencing the activity of these enzymes. Additionally, 3-Chloro-4-fluoro-6-nitro-1H-indazole can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing its inhibitory effects .
Cellular Effects
3-Chloro-4-fluoro-6-nitro-1H-indazole has been shown to affect various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt pathway . This inhibition leads to reduced gene expression of proteins involved in cell cycle progression and survival. Furthermore, 3-Chloro-4-fluoro-6-nitro-1H-indazole can induce apoptosis by activating caspases and increasing the production of reactive oxygen species (ROS) . In non-cancerous cells, the compound may affect cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 3-Chloro-4-fluoro-6-nitro-1H-indazole involves its binding interactions with biomolecules. The compound binds to the ATP-binding sites of protein kinases, leading to enzyme inhibition . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. Additionally, 3-Chloro-4-fluoro-6-nitro-1H-indazole can modulate gene expression by affecting transcription factors and epigenetic regulators . The compound’s nitro group may undergo reduction, generating reactive intermediates that can further influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-fluoro-6-nitro-1H-indazole change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 3-Chloro-4-fluoro-6-nitro-1H-indazole in cell cultures has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function may vary depending on the duration of exposure and the specific biological context.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-fluoro-6-nitro-1H-indazole in animal models vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, 3-Chloro-4-fluoro-6-nitro-1H-indazole can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects depends on the animal species and the route of administration.
Metabolic Pathways
3-Chloro-4-fluoro-6-nitro-1H-indazole is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity. Additionally, 3-Chloro-4-fluoro-6-nitro-1H-indazole may influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-fluoro-6-nitro-1H-indazole is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters such as P-glycoprotein, which affects its cellular uptake and efflux . Once inside the cell, 3-Chloro-4-fluoro-6-nitro-1H-indazole may accumulate in specific organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-Chloro-4-fluoro-6-nitro-1H-indazole is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 3-Chloro-4-fluoro-6-nitro-1H-indazole to specific compartments or organelles, enhancing its efficacy . The compound’s localization can also affect its stability and degradation within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-6-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-chloro-4-fluoroaniline followed by cyclization to form the indazole ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as copper acetate for cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: 3-Chloro-4-fluoro-6-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products with different nucleophiles replacing chlorine or fluorine.
Reduction: 3-Chloro-4-fluoro-6-amino-1H-indazole.
Oxidation: Compounds with additional oxygen-containing functional groups
相似化合物的比较
- 3-Chloro-6-nitro-1H-indazole
- 4-Fluoro-6-nitro-1H-indazole
- 3-Chloro-4-fluoro-1H-indazole
Comparison: 3-Chloro-4-fluoro-6-nitro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms along with a nitro group. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of fluorine can enhance the compound’s metabolic stability and binding affinity to certain targets, while the nitro group can introduce additional reactivity through bioreduction .
属性
IUPAC Name |
3-chloro-4-fluoro-6-nitro-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETKCEGRFLRGPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
